Derivative Anti-HIV Activity: EC50 Comparison of Carboxamide Analogs Derived from the Target Aldehyde
While the parent aldehyde itself is not a drug, its primary value lies in generating active analogs. Carboxamide derivatives synthesized from the 2-(trifluoromethyl)thiazole-5-carboxyl core (which is accessible from the target aldehyde) show potent anti-HIV activity. A direct comparison of two closely related derivatives demonstrates the impact of structural modifications. Compound 29 (GPS491) and Compound 28 (GPS488), both containing the 2-trifluoromethylthiazole motif, were evaluated in a cellular HIV replication assay. Compound 29 exhibited an EC50 of 0.47 μM, which is approximately 3.5-fold more potent than Compound 28 (EC50 = 1.66 μM) [1]. This highlights that derivatives of this scaffold can achieve sub-micromolar potency against HIV.
| Evidence Dimension | Anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.47 μM (for GPS491, a derivative of the core scaffold) |
| Comparator Or Baseline | GPS488, a closely related analog from the same series, with EC50 = 1.66 μM |
| Quantified Difference | Approximately 3.5-fold improvement in potency (1.66 μM / 0.47 μM) |
| Conditions | In vitro HIV-1 replication assay |
Why This Matters
This data demonstrates that the 2-trifluoromethylthiazole scaffold can be optimized to yield potent antiviral agents, justifying the procurement of the aldehyde building block for the development of novel anti-HIV therapeutics.
- [1] Zamiri, M., Cheung, P. K., Brockman, M. A., Brumme, Z. L., Chabot, B., Cochrane, A., & Grierson, D. S. (2021). 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. ACS Medicinal Chemistry Letters, 12(11), 1818-1823. View Source
